7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine
Description
Significance of Pyrazolopyridines as Privileged Heterocyclic Scaffolds in Medicinal Chemistry and Chemical Biology
Pyrazolopyridines are widely recognized as "privileged scaffolds" in medicinal chemistry. This designation is attributed to their structural resemblance to endogenous purines, which allows them to interact with a wide array of biological targets by acting as antagonists to natural purines in various biological processes. benthamdirect.comnih.gov This mimicry enables them to serve as versatile templates for the design of inhibitors for enzymes such as kinases, which play crucial roles in cell signaling pathways. researchgate.net The fusion of the electron-rich pyrazole (B372694) ring with the electron-deficient pyridine (B92270) ring results in a unique electronic distribution, chemical stability, and the capacity for diverse functionalization. researchgate.net
The significance of the pyrazolopyridine nucleus is underscored by the broad spectrum of pharmacological activities exhibited by its derivatives. These activities include anticancer, benthamdirect.comnih.govscirp.org anti-inflammatory, antimicrobial, ontosight.aiontosight.ai and neuroprotective effects. ontosight.aiontosight.ai The structural versatility of the scaffold allows chemists to systematically modify its periphery to optimize potency, selectivity, and pharmacokinetic properties, making it a highly valuable core structure in drug discovery programs. nih.gov A multitude of chemical entities incorporating the pyrazolopyridine nucleus have been identified as potential anticancer agents, further cementing its importance in the field. benthamdirect.comnih.gov
Overview of Isomeric Pyrazolopyridine Systems and Focus on the Pyrazolo[3,4-c]pyridine Core
The fusion of a pyrazole ring and a pyridine ring can result in several distinct structural isomers, depending on the points of fusion and the orientation of the nitrogen atoms within the pyrazole ring. nih.gov These variations give rise to a family of related but electronically and sterically different scaffolds. researchgate.net The primary isomeric forms are key to the diversity of the pyrazolopyridine family. nih.gov
| Isomeric Core | Systematic Name |
| Pyrazolo[3,4-b]pyridine | 1H-Pyrazolo[3,4-b]pyridine |
| Pyrazolo[3,4-c]pyridine | 1H-Pyrazolo[3,4-c]pyridine |
| Pyrazolo[4,3-b]pyridine | 1H-Pyrazolo[4,3-b]pyridine |
| Pyrazolo[4,3-c]pyridine | 1H-Pyrazolo[4,3-c]pyridine |
| Pyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyridine |
This article focuses specifically on the pyrazolo[3,4-c]pyridine core. This particular isomer has attracted significant interest as a therapeutic scaffold due to its structural similarity to purine (B94841). rsc.org Its unique arrangement of nitrogen atoms and carbon framework offers distinct opportunities for chemical modification and interaction with biological targets compared to its other isomers. ontosight.aiguidechem.com Research into this core has revealed its potential in developing new antimicrobial, anticancer, and neuroprotective agents. ontosight.ai
Rationale for Researching 7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine as a Central Research Scaffold
The compound this compound has emerged as a valuable scaffold in medicinal chemistry primarily due to its utility as a versatile synthetic intermediate. Heterocycles are a cornerstone of fragment-based drug discovery (FBDD), and the value of a novel heterocyclic fragment is directly tied to the ease with which it can be elaborated to target a specific protein. rsc.org
The rationale for its use is based on the strategic placement of its functional groups, which allow for selective and vectorial functionalization:
The Chlorine Atom at C7: The chloro group at the 7-position is a key reactive handle. It is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of substituents at this position. researchgate.net This is crucial for exploring the chemical space around the scaffold to optimize binding affinity and other properties.
The Amine Group at C3: The 3-amino group provides another critical point for chemical modification. It can be acylated, alkylated, or used in coupling reactions to build more complex molecular architectures.
The Pyrazole N-H Group: The nitrogen atom at the 1-position (N1) of the pyrazole ring can be protected and deprotected or alkylated, providing an additional vector for diversification. rsc.org
This multi-point functionalization capability makes this compound an ideal starting material for generating libraries of diverse compounds. Researchers can systematically and selectively elaborate the core structure along multiple growth vectors, which is a significant advantage in hit-to-lead optimization campaigns within drug discovery programs. rsc.orgrsc.org By leveraging the distinct reactivity of each functional group, chemists can efficiently synthesize a wide range of analogues for structure-activity relationship (SAR) studies, aiming to develop potent and selective modulators of biological targets. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-4-3(1-2-9-5)6(8)11-10-4/h1-2H,(H3,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAZQMHJRQTIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=NN2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Chloro 1h Pyrazolo 3,4 C Pyridin 3 Amine and Its Analogs
Retrosynthetic Analysis of the 7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine Framework
A retrosynthetic analysis of the target molecule, this compound, provides a logical framework for devising synthetic strategies. The primary disconnection of the fused bicyclic system can occur at the bonds forming the pyrazole (B372694) ring, suggesting an annulation strategy onto a pre-existing, suitably functionalized pyridine (B92270) ring.
One logical disconnection is across the N1-N2 and C3a-N2 bonds of the pyrazole ring. This approach points to a cyclization reaction involving a hydrazine (B178648) or a hydrazine equivalent with a pyridine precursor bearing two electrophilic centers or an electrophilic center and a leaving group. A key intermediate in this pathway would be a substituted 2-chloropyridine (B119429) containing a cyano or a related group at the C3 position, which can react with hydrazine to form the 3-aminopyrazole (B16455) ring. cdnsciencepub.com
Alternatively, a disconnection across the C3-C3a and N2-C7a bonds suggests the formation of the pyridine ring onto an existing pyrazole. This strategy often involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net However, for the specific target molecule, building the pyrazole ring onto a pyridine core is often a more direct approach.
Further disconnection of the key pyridine intermediate, for instance, a 2,6-dichloro-3-cyanopyridine, reveals simpler starting materials. The functional groups—the amino group at C-3 and the chloro group at C-7—can be envisioned as being introduced from a precursor or installed after the core scaffold is assembled. The 3-amino group can be derived from the cyclization of a cyanopyridine with hydrazine, while the 7-chloro substituent can be introduced via direct halogenation or through a Sandmeyer-type reaction from an amino precursor.
Classical Synthetic Routes to the Pyrazolo[3,4-c]pyridine Nucleus
Classical approaches to the pyrazolo[3,4-c]pyridine core remain fundamental in heterocyclic synthesis, primarily relying on cyclization reactions to construct the fused ring system and subsequent functionalization to install necessary substituents.
The formation of the pyrazolo[3,4-c]pyridine ring system is frequently accomplished by building the pyrazole ring onto a functionalized pyridine precursor. A common and effective strategy involves the cyclization of hydrazine with 2-chloro-3-cyanopyridines. cdnsciencepub.com This reaction proceeds via an initial nucleophilic substitution of the chlorine atom by hydrazine, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine adds to the cyano group, forming the 3-aminopyrazole ring. cdnsciencepub.com
Another established method is an adaptation of the Huisgen indazole synthesis. rsc.org This involves the reaction of a substituted aminopyridine, which undergoes diazotization followed by an intramolecular cyclization to yield the pyrazolopyridine core. For instance, starting from a 3-amino-4-methylpyridine (B17607) derivative, treatment with sodium nitrite (B80452) in acetic anhydride (B1165640) can lead to the formation of an N-acetylated intermediate that cyclizes upon heating to form the pyrazolo[3,4-c]pyridine scaffold. rsc.orgnih.gov
The reaction of 3-acylpyridine N-oxide tosylhydrazones with an electrophilic additive and a base provides another route. This method can produce a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines, with regioselectivity influenced by the choice of electrophile and solvent. nih.gov This approach highlights the versatility of using activated pyridine N-oxides to facilitate cyclization without needing a halogen leaving group on the pyridine ring. nih.gov
Introducing a halogen, specifically chlorine, at the C-7 position of the pyrazolo[3,4-c]pyridine nucleus is a critical step for accessing the target compound and for further derivatization. One of the most effective modern strategies involves regioselective metalation followed by reaction with an electrophilic halogen source. rsc.orgrsc.org Treatment of an N-protected pyrazolo[3,4-c]pyridine with a strong, non-nucleophilic base like TMPMgCl·LiCl (tetramethylpiperidylmagnesium chloride lithium chloride complex) can selectively deprotonate the C-7 position. rsc.orgresearchgate.net The resulting organometallic intermediate can then be trapped with an electrophile, such as iodine or N-chlorosuccinimide (NCS), to install the desired halogen at C-7. rsc.orgresearchgate.net The efficiency of this magnesiation step has been shown to be highly dependent on the reaction temperature. researchgate.net
Direct C-H halogenation using hypervalent iodine(III) reagents has also emerged as a powerful method for structurally related heterocycles like pyrazolo[1,5-a]pyrimidines. nih.gov This approach, which often uses potassium halide salts as the halogen source in an aqueous medium, offers an environmentally friendly pathway and proceeds via an electrophilic substitution mechanism. nih.gov While not explicitly demonstrated on the pyrazolo[3,4-c]pyridine system in the reviewed literature, this methodology presents a promising avenue for direct C-7 halogenation.
Modern and Efficient Synthetic Approaches
To overcome the limitations of classical multi-step syntheses, modern approaches focus on improving efficiency through one-pot procedures, multicomponent reactions, and the use of powerful transition-metal-catalyzed cross-coupling reactions for derivatization.
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity, time, and resource efficiency for the synthesis of complex heterocyclic scaffolds like pyrazolopyridines. researchgate.net These reactions combine several steps into a single operation without isolating intermediates.
For example, densely substituted pyrazolo[3,4-b]pyridines have been synthesized via a three-component reaction of 5-aminopyrazoles, alkynyl aldehydes, and a halogen source like iodine or N-bromosuccinimide (NBS). nih.gov This process involves a cascade 6-endo-dig cyclization, demonstrating excellent regioselectivity and functional group tolerance. nih.gov Similarly, pyrazolopyridine derivatives can be obtained through a one-pot, three-component reaction involving arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in water, which proceeds with high yields. researchgate.net Although these examples produce different isomers, the principles of MCRs are directly applicable to the synthesis of the pyrazolo[3,4-c]pyridine core by selecting appropriate starting materials.
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization and derivatization of the pyrazolo[3,4-c]pyridine scaffold, allowing for the introduction of a wide range of substituents at various positions. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling an organoboron reagent with a halide or triflate. On the pyrazolo[3,4-c]pyridine core, a halogen (e.g., chlorine or bromine) at positions like C-3, C-5, or C-7 can be readily coupled with various aryl or heteroaryl boronic acids. nih.govrsc.orgnih.gov For instance, after converting the C-3 position to a halide or triflate, Suzuki coupling can introduce diverse (hetero)aryl groups. nih.gov A tandem C-H borylation at C-3 followed by an in-situ Suzuki-Miyaura cross-coupling has also been reported, providing an efficient route to C-3 functionalized analogs. rsc.orgresearchgate.net
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly useful for derivatizing the pyrazolo[3,4-c]pyridine skeleton. rsc.orgrsc.org For example, selective metalation at the C-7 position with TMPMgCl·LiCl, followed by transmetalation with zinc chloride (ZnCl₂), generates an organozinc intermediate. rsc.orgresearchgate.net This intermediate can then undergo Negishi cross-coupling with various aryl iodides to afford C-7 arylated pyrazolo[3,4-c]pyridines in good to excellent yields. rsc.orgresearchgate.netnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.org It is used to couple amines with aryl halides or triflates. On the pyrazolo[3,4-c]pyridine scaffold, a halogen at a position such as C-5 can be coupled with primary, secondary, or aromatic amines. rsc.org Typical conditions involve a palladium source like Pd₂(dba)₃, a phosphine (B1218219) ligand such as rac-BINAP, and a base like NaOᵗBu. rsc.org This reaction provides direct access to aminopyrazolopyridine derivatives, which are common motifs in biologically active molecules. rsc.orgnih.gov
The table below summarizes typical conditions for these coupling reactions on the pyrazolo[3,4-c]pyridine core.
| Reaction Type | Position | Catalyst/Ligand | Coupling Partner | Typical Conditions | Yield Range | Reference |
| Suzuki-Miyaura | C-3 | Pd(dppf)Cl₂ | Arylboronic acid | Cs₂CO₃, DMAc, 120 °C | 31-48% | researchgate.net |
| Suzuki-Miyaura | C-3 | Pd(OAc)₂ / XPhos | (Hetero)aryl boronic acid | K₃PO₄, Toluene/H₂O | Not Specified | nih.gov |
| Negishi | C-7 | Pd(PPh₃)₄ | Aryl iodide | THF, 25 °C | 71-83% | rsc.orgresearchgate.net |
| Buchwald-Hartwig | C-5 | Pd₂(dba)₃ / rac-BINAP | Primary/secondary/aromatic amine | NaOᵗBu, THF | 62-97% | rsc.org |
Chemo- and Regioselective Synthesis Strategies for this compound
The synthesis of the specific compound this compound is not explicitly detailed in a single procedure within the surveyed scientific literature. However, a robust and regioselective synthetic pathway can be constructed based on established methodologies for the functionalization of the 1H-pyrazolo[3,4-c]pyridine core. researchgate.netrsc.org This approach relies on a sequence of selective reactions to install the required chloro and amine substituents at the C-7 and C-3 positions, respectively.
The strategy involves the initial construction of a halo-substituted 1H-pyrazolo[3,4-c]pyridine scaffold, followed by sequential, position-selective functionalization. researchgate.netrsc.org The regioselectivity of these transformations is controlled through the strategic use of N-protecting groups and specialized organometallic reagents.
A plausible synthetic route is outlined below:
Scaffold Synthesis: The synthesis begins with the formation of a 5-halo-1H-pyrazolo[3,4-c]pyridine core, such as 5-chloro-1H-pyrazolo[3,4-c]pyridine. This is typically achieved through the diazotization of a substituted aminopyridine precursor, followed by an intramolecular cyclization. rsc.org
N-Protection: To direct subsequent functionalization steps, the pyrazole nitrogen is protected. For instance, an N-1 protection with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) allows for selective metalation at the C-7 position. researchgate.net
Regioselective C-7 Chlorination: The key step in introducing the 7-chloro substituent involves a highly regioselective metalation-halogenation sequence. Treatment of the N-1 protected scaffold with a mixed magnesium-lithium amide base, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), selectively deprotonates the C-7 position. researchgate.netstackexchange.com The resulting organometallic intermediate can then be quenched with an electrophilic chlorine source, like N-chlorosuccinimide (NCS), to install the chloro group regioselectively at C-7.
Regioselective C-3 Halogenation: To prepare for the introduction of the amino group, a halogen is first installed at the C-3 position. This can be achieved via an iridium-catalyzed C-H borylation, which has been shown to be highly regioselective for the C-3 position on the N-1 protected scaffold. researchgate.netrsc.org The resulting boronate ester can then be converted to a 3-bromo or 3-iodo intermediate.
C-3 Amination via Buchwald-Hartwig Coupling: With a 3-halo-7-chloro-1H-pyrazolo[3,4-c]pyridine intermediate in hand, the 3-amino group can be installed using a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. wikipedia.orgresearchgate.net This powerful reaction creates carbon-nitrogen bonds by coupling the heteroaryl halide with an amine or an ammonia (B1221849) equivalent in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org This method is well-suited for the late-stage amination of complex heterocyclic systems.
Deprotection: The final step is the removal of the N-protecting group (e.g., SEM) under appropriate conditions to yield the target compound, this compound.
The following table summarizes the proposed chemo- and regioselective synthetic strategy.
| Step | Transformation | Key Reagents and Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1 | Scaffold Synthesis | i) Ac2O, NaNO2, DCE, rt to 90 °C ii) NaOMe, MeOH, rt | Formation of 5-chloro-1H-pyrazolo[3,4-c]pyridine core | rsc.org |
| 2 | N-Protection | SEM-Cl, NaH, DMF | Protect N-1 to direct C-7 metalation | researchgate.net |
| 3 | C-7 Chlorination | i) TMPMgCl·LiCl, THF, -40 °C ii) N-Chlorosuccinimide (NCS) | Regioselective installation of chloro group at C-7 | researchgate.netstackexchange.com |
| 4 | C-3 Borylation/Halogenation | i) [Ir(COD)OMe]2, dtbpy, B2pin2 ii) CuBr2 or I2 | Regioselective installation of a halide at C-3 | researchgate.net |
| 5 | C-3 Amination | NH3 source (e.g., LHMDS), Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos) | Buchwald-Hartwig cross-coupling to form C-N bond | wikipedia.orgorganic-chemistry.org |
| 6 | Deprotection | TBAF or acid catalyst | Removal of N-protecting group to yield final product | researchgate.net |
Purification and Isolation Methodologies for Academic Synthesis
The purification and isolation of this compound and its synthetic intermediates are critical for obtaining analytically pure material for characterization and further studies. Standard laboratory techniques are employed, tailored to the physicochemical properties of the specific compound at each stage of the synthesis.
Chromatographic Methods: Column chromatography is the most frequently cited method for the purification of pyrazolopyridine derivatives. researchgate.net
Silica (B1680970) Gel Flash Column Chromatography: This is the workhorse technique for separating reaction mixtures. A silica gel stationary phase is used with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexanes/ethyl acetate, dichloromethane/methanol). The solvent polarity is optimized to achieve separation of the desired product from starting materials, reagents, and byproducts. youtube.com
Reverse Phase Column Chromatography: For more polar compounds that are difficult to purify on silica gel, reverse phase chromatography is an effective alternative. It utilizes a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net
Crystallization: Recrystallization is a powerful technique for purifying solid compounds, often used as a final step to obtain material of high purity. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out, leaving impurities behind in the solution. The solid is then isolated by filtration. youtube.com
Acid-Base Extraction / Salt Formation: Given that the target molecule contains a basic amino group, purification can be achieved through acid-base chemistry. The crude product can be dissolved in an organic solvent and washed with an aqueous acidic solution. The basic amine will be protonated and move into the aqueous layer as a salt. The aqueous layer can then be separated, basified to deprotonate the amine, and the pure product can be extracted back into an organic solvent. Alternatively, the amine can be precipitated from a solution by the addition of an acid (e.g., HCl in ether) to form a crystalline salt, which can be isolated by filtration.
Chemical Reactivity and Functionalization of 7 Chloro 1h Pyrazolo 3,4 C Pyridin 3 Amine
Reactivity at the Chloro Group (C-7)
The chlorine atom at the C-7 position of the pyrazolo[3,4-c]pyridine core is a key handle for introducing molecular diversity. Its reactivity is primarily governed by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyridine (B92270) ring facilitates the displacement of the C-7 chloro group by various nucleophiles. It has been noted that 7-chloropyrazolo[3,4-c]pyridine is more susceptible to nucleophilic substitution than its 5-chloro isomer, highlighting the electronic influence of the fused pyrazole (B372694) ring and the pyridine nitrogen on the reactivity of the C-7 position. researchgate.net
Common nucleophiles employed in these reactions include amines, alcohols, and thiols, leading to the formation of the corresponding 7-substituted amino, alkoxy, and thioether derivatives. The reaction conditions typically involve heating the substrate with an excess of the nucleophile, often in the presence of a base to neutralize the liberated hydrochloric acid.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloro-Pyrazolopyridines
| Nucleophile | Reagent | Product | Conditions | Reference |
| Amine | R-NH₂ | 7-(Alkyl/Aryl)amino-1H-pyrazolo[3,4-c]pyridin-3-amine | Heat, with or without base | researchgate.net |
| Alkoxide | R-ONa | 7-Alkoxy-1H-pyrazolo[3,4-c]pyridin-3-amine | Heat | researchgate.net |
| Thiolate | R-SNa | 7-(Alkyl/Aryl)thio-1H-pyrazolo[3,4-c]pyridin-3-amine | Heat | researchgate.net |
Note: This table is illustrative of the expected reactivity based on the known susceptibility of the 7-chloro position to nucleophilic attack.
Cross-Coupling Reactivity at C-7 (e.g., Palladium-catalyzed reactions)
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the functionalization of the C-7 position, enabling the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. The two most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Suzuki-Mura coupling facilitates the formation of a C-C bond between the C-7 position and a variety of organoboron reagents, such as boronic acids and their esters. This reaction is instrumental in synthesizing biaryl and heteroaryl structures. While direct examples on 7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine are not extensively documented, the successful Suzuki coupling of 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines with various boronic acids demonstrates the viability of this transformation at the 7-position of the broader pyrazolopyridine scaffold. nih.gov
Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Halogenated Pyrazolopyridines
| Catalyst | Ligand | Base | Solvent | Temperature | Reference |
| Pd(OAc)₂ | - | Cs₂CO₃ | EtOH/H₂O | 100 °C (MW) | nih.gov |
| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane | Reflux | nih.govnih.gov |
The Buchwald-Hartwig amination provides a direct route to N-arylated and N-alkylated derivatives at the C-7 position by coupling with a wide range of primary and secondary amines. Research on the closely related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold has demonstrated successful palladium-catalyzed Buchwald-Hartwig amination, suggesting analogous reactivity for the 7-chloro isomer. rsc.orgwikipedia.org
Table 3: Representative Conditions for Buchwald-Hartwig Amination on a 5-Bromopyrazolo[3,4-c]pyridine Analog
| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
| Pd₂(dba)₃ | rac-BINAP | NaOᵗBu | THF | 55 °C | 78% | rsc.org |
Reactivity at the Amino Group (C-3)
The amino group at the C-3 position is a versatile functional handle, readily undergoing reactions typical of aromatic amines.
Amidation, Alkylation, and Acylation Reactions
The C-3 amino group can be acylated with acid chlorides or anhydrides to form the corresponding amides. For instance, microwave-assisted acylation of similar amino-pyridopyrimidine structures has been achieved using excess acid chlorides in pyridine. nih.gov Alkylation of the amino group can also be accomplished, though careful control of reaction conditions is necessary to avoid N-alkylation on the pyrazole ring. Amidation reactions with carboxylic acids can be facilitated by coupling agents.
Diazotization and Subsequent Transformations of the C-3 Amino Group
The primary aromatic amino group at C-3 can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.com This intermediate is highly reactive and can be converted into a variety of other functional groups. For example, in studies with the analogous 3-aminopyrazolo[3,4-b]pyridine, the diazonium salt has been shown to couple with active methylene (B1212753) compounds to produce aryl hydrazone derivatives. researchgate.net These diazonium salts are also precursors for Sandmeyer-type reactions to introduce halides (Cl, Br, CN) or for Schiemann reactions to introduce fluorine. Deamination can also be achieved, replacing the amino group with a hydrogen atom.
Table 4: Potential Transformations of the C-3 Diazonium Salt
| Reagent | Product Functional Group | Reaction Type | Reference |
| CuCl/HCl | -Cl | Sandmeyer | organic-chemistry.org |
| CuBr/HBr | -Br | Sandmeyer | organic-chemistry.org |
| CuCN/KCN | -CN | Sandmeyer | organic-chemistry.org |
| HBF₄, heat | -F | Schiemann | organic-chemistry.org |
| H₃PO₂ | -H | Deamination | cdnsciencepub.com |
| β-Dicarbonyl compounds | Azo-coupling product | Azo coupling | researchgate.net |
Functionalization at Nitrogen Atoms (N-1, N-2) of the Pyrazole Ring
The pyrazole ring of this compound contains two nitrogen atoms (N-1 and N-2) that can be functionalized, typically through alkylation or protection reactions. The regioselectivity of these reactions is influenced by the steric and electronic properties of the substituents on the pyrazole ring and the reaction conditions employed.
In related pyrazolo[3,4-c]pyridine systems, selective N-protection and N-alkylation have been demonstrated. rsc.org For instance, the use of a bulky protecting group like SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) can lead to selective protection at the N-2 position. Subsequent deprotonation with a strong base like sodium hydride followed by treatment with an alkyl halide allows for N-alkylation. The choice of base and solvent can significantly influence the N-1/N-2 selectivity in the alkylation of pyrazole and indazole systems. beilstein-journals.org
Table 5: Examples of N-Functionalization on a 5-Chloropyrazolo[3,4-c]pyridine Analog
| Reagent | Product | Conditions | Selectivity | Reference |
| SEM-Cl | N-2 SEM protected | DIPEA, DCM, rt | N-2 | rsc.org |
| THP-Br | N-1 THP protected | NaH, THF, rt | N-1 | rsc.org |
| MeI | N-1 Methylated | NaH, THF, rt | N-1 | rsc.org |
This diverse reactivity makes this compound a valuable scaffold for the synthesis of a wide array of complex molecules with potential applications in various fields of chemical research.
Selective N-Alkylation and Protection Strategies
The pyrazole moiety of the pyrazolo[3,4-c]pyridine core contains two nitrogen atoms (N-1 and N-2) that can undergo alkylation or acylation. Achieving regioselectivity in these reactions is a significant challenge, as the substitution pattern can profoundly affect the molecule's biological activity and chemical properties. Research into the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold has demonstrated that selective functionalization of either nitrogen is possible by carefully choosing reagents and reaction conditions. rsc.org
Drawing parallels from indazole chemistry, specific protecting groups can be directed to either the N-1 or N-2 position. rsc.org For instance, mesylation (Ms) has been shown to selectively yield the N-1 protected product. rsc.org Conversely, tert-butoxycarbonyl (Boc) protection, using Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, results in the selective formation of the N-2 isomer. The choice of base and solvent system is critical in directing the outcome of these reactions. For example, the combination of sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) has been noted as a promising system for achieving N-1 selectivity in the alkylation of indazoles, a principle that can be extended to pyrazolopyridine systems. beilstein-journals.org
These selective protection strategies are vital as they allow for the subsequent and specific functionalization of other parts of the molecule without interference from the pyrazole nitrogens. The ability to install a protecting group on one nitrogen leaves the other available for different chemical transformations, enabling a vectorial or stepwise approach to building molecular complexity. rsc.orgresearchgate.net
Table 1: Selective N-Protection of the Pyrazolo[3,4-c]pyridine Core Data adapted from studies on analogous 5-halo-1H-pyrazolo[3,4-c]pyridine systems.
| Protecting Group | Reagent | Position | Typical Yield |
|---|---|---|---|
| Mesyl (Ms) | Methanesulfonyl chloride | N-1 | 92% |
| tert-Butoxycarbonyl (Boc) | (Boc)₂O | N-2 | 86% |
| Tetrahydropyran (THP) | 3,4-Dihydro-2H-pyran | N-2 | 83% |
| p-Methoxybenzyl (PMB) | 4-Methoxybenzyl chloride | N-1 | 60% |
Other Site-Selective Functionalization Strategies (e.g., C-H activation)
Beyond N-alkylation, the carbon framework of the pyrazolo[3,4-c]pyridine ring system offers several positions for functionalization. Direct C-H activation is an increasingly important strategy in organic synthesis as it allows for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized substrates, offering a more atom-economical approach. nih.govrsc.org The pyridine ring, being electron-deficient, presents particular challenges and opportunities for such transformations. rsc.org
For the pyrazolo[3,4-c]pyridine scaffold, selective metalation has proven to be an effective strategy for functionalization, particularly at the C-7 position. rsc.orgresearchgate.net The use of a strong, non-nucleophilic base like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex) can selectively deprotonate the C-7 position. researchgate.net This generates a magnesiated intermediate that can be trapped with various electrophiles, such as iodine, aldehydes, or disulfides, to introduce new functional groups at this specific site. researchgate.net
Furthermore, this organometallic intermediate can undergo transmetalation to a zinc species (using ZnCl₂), which can then participate in Negishi cross-coupling reactions with aryl halides. rsc.orgresearchgate.net This two-step sequence enables the introduction of diverse aryl groups at the C-7 position, significantly expanding the chemical diversity of the scaffold. researchgate.net The regioselectivity of the initial metalation step is crucial and is influenced by the acidity of the C-H bonds and the presence of directing groups on the ring system. researchgate.netresearchgate.net
Table 2: C-7 Functionalization of a Protected Pyrazolo[3,4-c]pyridine via Metalation Methodology based on the functionalization of an N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine.
| Reaction Type | Electrophile/Coupling Partner | Product | Typical Yield |
|---|---|---|---|
| Iodination | Iodine (I₂) | 7-Iodo derivative | 81% |
| Formylation | p-Formyl-N,N-dimethylaniline | 7-Formyl derivative | 74% |
| Thiolation | Diphenyl disulfide | 7-(Phenylthio) derivative | 51% |
| Negishi Coupling | 4-Iodotoluene | 7-(p-tolyl) derivative | 61% |
Tautomerism and Isomerism in Pyrazolo[3,4-c]pyridines and its Impact on Reactivity
Pyrazoles and their fused derivatives, including pyrazolo[3,4-c]pyridines, are known to exhibit annular prototropic tautomerism. nih.gov This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two distinct tautomeric forms: the 1H- and 2H-isomers. These forms are in dynamic equilibrium, and their relative populations can be influenced by factors such as the nature and position of substituents, solvent polarity, and temperature. nih.govnih.gov
The existence of these tautomers has a profound impact on the reactivity and functionalization of the this compound scaffold. For instance, in N-alkylation reactions, the reaction can proceed through the deprotonation of either tautomer, potentially leading to a mixture of N-1 and N-2 alkylated products. rsc.org The observed regioselectivity often depends on a combination of steric hindrance around the nitrogen atoms and the electronic effects of the substituents, which stabilize one tautomer or transition state over the other. beilstein-journals.org
Furthermore, the electronic distribution and hydrogen-bonding capabilities of the different tautomers can influence their interaction with catalysts and reagents in other reactions, such as C-H activation or cross-coupling. nih.gov A comprehensive understanding of the tautomeric preferences of a given pyrazolo[3,4-c]pyridine derivative is therefore essential for designing rational synthetic strategies and for interpreting its biological activity, as different tautomers may exhibit distinct binding modes with biological targets. nih.gov
Structure Activity Relationship Sar and Molecular Design Strategies for 7 Chloro 1h Pyrazolo 3,4 C Pyridin 3 Amine Analogs
Design Principles for Pyrazolo[3,4-c]pyridine Derivatives
The design of novel pyrazolo[3,4-c]pyridine derivatives is centered on the strategic modification of its core structure to enhance potency, selectivity, and pharmacokinetic properties. The pyrazolo[3,4-c]pyridine nucleus offers multiple points for derivatization, allowing for a "vectorial functionalisation" approach where different regions of the molecule can be selectively elaborated. nih.gov This scaffold is considered a privileged structure in medicinal chemistry, and its derivatives have been investigated for various therapeutic applications, including as anticancer agents. manipal.edubiorxiv.org The design strategy often involves identifying key pharmacophoric features and utilizing techniques like scaffold hopping and computer-aided drug design (CADD) to explore novel chemical entities. nih.gov
Systematic Derivatization for SAR Exploration
A systematic approach to derivatization is crucial for elucidating the structure-activity relationships (SAR) of pyrazolo[3,4-c]pyridine analogs. This involves the selective modification of different positions on the heterocyclic core and analyzing the resulting changes in biological activity.
The C-7 position of the pyrazolo[3,4-c]pyridine ring is a key site for modification to explore SAR. The 7-chloro group serves as a versatile handle for introducing a variety of substituents via nucleophilic aromatic substitution. manipal.edubiorxiv.org Studies on the antiproliferative activity of 3,7-disubstituted pyrazolo[3,4-c]pyridines have shown that the nature of the substituent at the C-7 position significantly influences potency. manipal.edubiorxiv.org For instance, the introduction of different amine-containing moieties at this position has been explored. manipal.edubiorxiv.org
In a series of 3-(3-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine derivatives, the substitution at the C-7 position with various cyclic amines was investigated for its effect on antiproliferative activity against several cancer cell lines. The results indicated that a 4-methylpiperazin-1-yl group at the C-7 position generally confers potent activity. manipal.edubiorxiv.org
| Compound | R (C-7 Substituent) | A2058 IC₅₀ (µM) | DU145 IC₅₀ (µM) | PC3 IC₅₀ (µM) |
|---|---|---|---|---|
| 12a | 4-methylpiperazin-1-yl | 3.0 | 4.2 | 3.8 |
| 12b | 4-ethylpiperazin-1-yl | 11.4 | 10.1 | 11.2 |
| 12c | 4-phenylpiperazin-1-yl | 12.5 | 14.2 | 16.0 |
| 12d | morpholin-4-yl | >20 | >20 | >20 |
| 12e | piperidin-1-yl | 10.2 | 11.8 | 12.5 |
The C-3 position of the pyrazole (B372694) ring is another critical point for derivatization in the exploration of SAR for pyrazolo[3,4-c]pyridine analogs. Modifications at this position, often involving the introduction of various aryl groups, have been shown to have a substantial impact on biological activity. manipal.edubiorxiv.org Suzuki coupling reactions are a common method for introducing these aryl substituents. manipal.edubiorxiv.org
In the same series of 7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridines, the effect of different aryl groups at the C-3 position on antiproliferative activity was examined. The presence of a 3-fluorophenyl group at this position was found to be particularly favorable for activity. manipal.edubiorxiv.org
| Compound | Ar (C-3 Substituent) | A2058 IC₅₀ (µM) | DU145 IC₅₀ (µM) | PC3 IC₅₀ (µM) |
|---|---|---|---|---|
| 12a | 3-fluorophenyl | 3.0 | 4.2 | 3.8 |
| 12f | phenyl | 10.5 | 13.4 | 12.8 |
| 12g | 3-chlorophenyl | 4.1 | 5.5 | 4.9 |
| 12h | 3-methylphenyl | 9.8 | 12.1 | 11.5 |
For instance, in the context of 3,7-disubstituted pyrazolo[3,4-c]pyridines, the presence of a substituent at the N-1 position has been shown to modulate antiproliferative activity. The introduction of a 4-methoxybenzyl group at the N-1 position of 3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-pyrazolo[3,4-c]pyridine resulted in a compound with interesting antiproliferative activity. manipal.edubiorxiv.org This highlights the importance of exploring substitutions at this position to optimize biological response.
Influence of Substituent Electronic and Steric Properties on Biological Interactions
The electronic and steric properties of substituents introduced onto the pyrazolo[3,4-c]pyridine scaffold play a pivotal role in determining the biological activity of the resulting analogs. These properties directly influence how the molecule interacts with its biological target at the molecular level.
In the case of 3-aryl-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridines, the electronic nature of the substituent on the C-3 aryl ring affects the antiproliferative potency. For example, the presence of an electron-withdrawing fluorine atom at the meta-position of the phenyl ring (compound 12a) resulted in higher potency compared to an unsubstituted phenyl ring (compound 12f) or a ring with an electron-donating methyl group (compound 12h). manipal.edubiorxiv.org This suggests that the electronic properties of this region of the molecule are important for its biological interactions.
Steric factors also have a significant impact on activity. At the C-7 position, the size and shape of the cyclic amine substituent influence the antiproliferative effect. The relatively compact 4-methylpiperazin-1-yl group in compound 12a was associated with greater potency than the bulkier 4-phenylpiperazin-1-yl group in compound 12c. manipal.edubiorxiv.org This indicates that there may be specific spatial constraints within the binding site of the biological target that favor smaller substituents at this position.
Development of Structure-Biological Activity Hypotheses
Based on the systematic derivatization and the observed SAR, hypotheses regarding the structural requirements for biological activity can be formulated. These hypotheses provide a framework for the rational design of new, more potent, and selective analogs.
For the antiproliferative activity of 3,7-disubstituted pyrazolo[3,4-c]pyridines, the following hypotheses can be proposed:
A substituted aryl group at the C-3 position is beneficial for activity. Specifically, a phenyl ring with a meta-positioned electron-withdrawing group, such as fluorine or chlorine, enhances potency. This suggests that this aryl group may be involved in key interactions within the target's binding site, possibly through electronic or hydrophobic interactions.
Substitution at the N-1 position of the pyrazole ring can modulate activity. The fact that an N-1 substituted analog retains interesting activity indicates that this position can be further explored to optimize the compound's properties. manipal.edubiorxiv.org
These hypotheses can guide future drug discovery efforts by focusing on the synthesis of analogs that incorporate these favorable structural features. Further investigation, including molecular modeling and co-crystallization studies with the biological target, would be valuable to refine these hypotheses and gain a more detailed understanding of the molecular basis of action.
Molecular Modeling and Computational Investigations of 7 Chloro 1h Pyrazolo 3,4 C Pyridin 3 Amine and Its Interactions
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govtandfonline.com By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and energies. For 7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would optimize the molecule's geometry to its lowest energy state. nih.gov This provides precise bond lengths, bond angles, and dihedral angles, forming the basis for all further computational analysis. The resulting electronic structure reveals how electrons are distributed across the fused pyrazole (B372694) and pyridine (B92270) rings, influenced by the electron-withdrawing chlorine atom and the electron-donating amine group.
HOMO-LUMO Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The energy of the HOMO represents the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net For this compound, analysis would likely show the HOMO localized on the electron-rich pyrazole-amine portion, while the LUMO may be distributed across the pyridine ring, influenced by the chloro-substituent. This analysis helps predict sites susceptible to electrophilic or nucleophilic attack.
Interactive Data Table: Global Reactivity Descriptors (Hypothetical) Note: The following values are hypothetical examples based on similar molecules and are for illustrative purposes only, as specific experimental or calculated data for this compound is not available.
| Parameter | Value (eV) | Predicted Property |
|---|---|---|
| EHOMO | -6.2 | Electron-donating capability |
| ELUMO | -1.5 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.7 | High chemical stability |
| Ionization Potential (I) | 6.2 | Energy to remove an electron |
| Electron Affinity (A) | 1.5 | Energy released when gaining an electron |
| Electronegativity (χ) | 3.85 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.43 | Reciprocal of hardness |
Conformational Analysis and Energetic Profiles
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their corresponding energies. While the fused ring system of this compound is largely rigid, rotation around the C-NH2 bond can be studied. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This profile reveals the most stable conformation (lowest energy) and the energy barriers to rotation, which is crucial for understanding how the molecule presents itself for intermolecular interactions, such as binding to a protein.
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates. For this compound, docking simulations would be performed against the active sites of various protein targets, such as kinases, which are common targets for pyrazolopyridine scaffolds. The simulation would predict the binding pose, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate a scoring function to estimate binding affinity. For instance, the amine group and pyrazole nitrogens are potential hydrogen bond donors and acceptors, which could be critical for anchoring the ligand in a binding pocket.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Following molecular docking, Molecular Dynamics (MD) simulations can be used to assess the stability of the predicted ligand-receptor complex over time. rsc.org MD simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. By running a simulation for tens to hundreds of nanoseconds, researchers can verify if the binding pose identified by docking is stable or if the ligand dissociates. Analysis of the simulation trajectory, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can quantify the stability of the complex and the flexibility of its components. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These are statistical models that use calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) to predict the activity of new, untested compounds. While a QSAR study cannot be performed on a single molecule, this compound could be included in a dataset of related pyrazolopyridine analogues to build a predictive model. Such a model could identify which structural features—such as the position of the chlorine atom or the presence of the 3-amine group—are most important for a desired biological effect, thereby guiding the synthesis of more potent derivatives.
Mechanistic Investigations of Biological Target Interactions of Pyrazolo 3,4 C Pyridin 3 Amine Scaffolds
Identification and Validation of Molecular Targets
The biological activity of pyrazolo[3,4-c]pyridine derivatives is largely attributed to their interaction with specific protein targets, leading to the modulation of critical cellular signaling pathways.
Derivatives of the pyrazolo[3,4-c]pyridine scaffold have been identified as inhibitors of several protein kinases, playing a crucial role in cell signaling, proliferation, and survival.
CDK Inhibition: Certain derivatives of the pyrazolo[3,4-c]pyridine scaffold have demonstrated inhibitory activity against Cyclin-Dependent Kinases (CDKs). Specifically, a series of 3-(substituted)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives were tested for their inhibitory action against a panel of human kinases. The most promising compounds showed prominent inhibitory activity against CDK5/p25, a kinase involved in neuronal functions and implicated in neurodegenerative diseases and cancer. eurjchem.com
VEGFR2 and FLT3 Inhibition: A series of 3-aminopyrazolo[3,4-c]pyridine ureas have been reported as potent multitargeted kinase inhibitors with low nanomolar potency against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase insert Domain Receptor (KDR). lookchem.com VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. These compounds were also noted to target the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase subfamily, which is structurally related to Fms-like tyrosine kinase 3 (FLT3), suggesting potential activity against this kinase, which is often mutated in acute myeloid leukemia. lookchem.com
GSK3, CLK1, and DYRK1A Inhibition: A study focused on new pyrazolo[3,4-c]pyridines with various substitution patterns revealed interesting inhibitory activity against several kinases belonging to the CMGC group. jst.go.jp Notably, certain compounds showed significant inhibition of Glycogen Synthase Kinase 3 (GSK3) α/β, Cdc2-like Kinase 1 (CLK1), and Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A). jst.go.jp Molecular modeling correlated with the biological data highlighted the importance of an N1-H group and the absence of a bulky substituent at the 7-position for potent activity. jst.go.jp
Pim Kinase and Apoptosis: A patent for pyrazolo[3,4-c]pyridine compounds identified them as inhibitors of Pim kinases. Pim kinases are involved in the transformation activity of several oncogenes, and their inhibition has been shown to lead to apoptosis and cell growth arrest. google.com
Receptor Interacting Protein 1 (RIP1) Kinase: In the context of programmed cell death, 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives were discovered as a novel class of potent, orally available, and brain-penetrating inhibitors of RIP1 kinase. nih.govdrugdiscoverychemistry.com RIP1 kinase is a critical mediator of necroptosis, an inflammatory form of cell death, making these inhibitors potential therapeutics for diseases like multiple sclerosis. drugdiscoverychemistry.com
For other kinases listed in the outline, such as EGFR and RAF, specific inhibitory data for the pyrazolo[3,4-c]pyridine scaffold is not prominently available in the reviewed literature, with many studies focusing on related but distinct isomers like pyrazolo[3,4-b]pyridine or pyrazolo[3,4-d]pyrimidine. nih.gov
| Kinase Target | Scaffold/Derivative | Activity |
| CDK5/p25 | Tetrahydro-1H-pyrazolo[3,4-c]pyridines | Prominent Inhibition |
| VEGFR2 (KDR) | 3-Aminopyrazolo[3,4-c]pyridine ureas | Low nanomolar IC50 values |
| GSK3α/β | Substituted Pyrazolo[3,4-c]pyridines | Significant Inhibition |
| CLK1 | Substituted Pyrazolo[3,4-c]pyridines | Significant Inhibition |
| DYRK1A | Substituted Pyrazolo[3,4-c]pyridines | Significant Inhibition |
| Pim Kinase | Pyrazolo[3,4-c]pyridines | Inhibition leads to apoptosis |
| RIP1 Kinase | 7-oxo-tetrahydro-6H-pyrazolo[3,4-c]pyridines | Potent Inhibition |
Adenosine (B11128) Receptor Binding: The pyrazolo[3,4-c]pyridine scaffold has been successfully utilized to develop potent antagonists for adenosine receptors (ARs). By repurposing antiproliferative aromatic condensed nitrogen heterocycles, researchers have identified novel pyrazolo[3,4-c]pyridine antagonists with nanomolar affinity for the A1 and A3 adenosine receptor subtypes. researchgate.net One particular compound, A17, emerged as a lead representative of a promising series. lookchem.com Thermodynamic integration coupled with molecular dynamics simulations confirmed a good agreement between calculated and experimental binding energies for these ligands at A1R and A3R, aiding in the development of ligands with improved profiles. lookchem.com
Other Receptor Targets: A series of 3-arylsulfonylamino-5,6-dihydro-1H-pyrazolo[3,4-c]pyridine-7-ones were designed and synthesized as ligands for the 5-HT6 serotonin (B10506) receptor, with some derivatives showing potent inhibitory activity and efficacy in a neuropathic pain model. While this demonstrates the scaffold's versatility, specific data on its interaction with the 5-HT1A receptor subtype or the serotonin transporter (SERT) is limited in the current literature. Similarly, while other pyrazolopyridine isomers have been investigated as GABAA receptor modulators, specific binding data for the pyrazolo[3,4-c]pyridine core at GABAA receptors is not well-documented in the reviewed sources.
| Receptor Target | Scaffold/Derivative | Activity |
| Adenosine A1 Receptor | Pyrazolo[3,4-c]pyridines | Nanomolar affinity (Antagonist) |
| Adenosine A3 Receptor | Pyrazolo[3,4-c]pyridines | Nanomolar affinity (Antagonist) |
| 5-HT6 Receptor | 3-Arylsulfonylamino-pyrazolo[3,4-c]pyridin-7-ones | Potent Inhibition |
In Vitro and Cellular Pathway Modulation Studies
The interaction of pyrazolo[3,4-c]pyridine derivatives with their molecular targets translates into measurable effects on cellular processes, including proliferation, survival, and cell cycle progression.
The antiproliferative potential of pyrazolo[3,4-c]pyridine derivatives has been demonstrated across various cancer cell lines. In one study, a series of new 3,7-disubstituted pyrazolo[3,4-c]pyridines were synthesized and evaluated. The majority of the 3-(3-fluorophenyl) derivatives exhibited noteworthy antiproliferative activity against A2058 melanoma, DU145, and PC3 prostate cancer cell lines, with IC50 values in the low micromolar range (3.0-16.0 μM). researchgate.net
Another study focusing on 3-(substituted)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives also reported promising antiproliferative activity against a panel of four cell lines representing lung, cervical, breast, and prostate cancer, with IC50 values ranging from 5.12 to 17.12 µM. eurjchem.com
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) |
| 3-(3-Fluorophenyl) derivatives | A2058 | Melanoma | 3.0 - 16.0 |
| DU145 | Prostate | 3.0 - 16.0 | |
| PC3 | Prostate | 3.0 - 16.0 | |
| Tetrahydro-pyrazolo[3,4-c]pyridines | Various | Lung, Cervical, Breast, Prostate | 5.12 - 17.12 |
The anticancer potential of pyrazolopyridines is often linked to their ability to induce apoptotic cell death. researchgate.net For the pyrazolo[3,4-c]pyridine scaffold specifically, a mechanistic link has been established through the inhibition of Pim kinases. The expression of oncogenes such as Flt3-ITD can lead to the upregulation of Pim-1 and Pim-2 expression; subsequent inhibition of these Pim kinases by pyrazolo[3,4-c]pyridine compounds leads to apoptosis and cell growth arrest. google.com While detailed studies on the specific apoptotic pathways (e.g., involvement of caspases or Bcl-2 family proteins) for this scaffold are not extensively detailed in the reviewed literature, related pyrazolopyridine isomers have been shown to activate initiator caspases like caspase 9. researchgate.net
The antiproliferative effects of pyrazolo[3,4-c]pyridine derivatives are also associated with their ability to disrupt the normal progression of the cell cycle. Flow cytometric analysis of DNA content in PC-3 prostate cancer cells treated with these compounds revealed significant cell cycle perturbations. The most active derivative, 3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (compound 12a), was found to block cells at the S phase of the cell cycle. researchgate.netresearchgate.net This S-phase arrest prevents DNA replication and subsequent cell division, contributing to the observed growth inhibition.
7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine as a Chemical Probe for Biological Research
The field of chemical biology relies on precisely designed molecular tools to investigate complex biological systems. Chemical probes, small molecules with high affinity and selectivity for a specific biological target, are indispensable for elucidating protein function, validating drug targets, and understanding disease mechanisms. The pyrazolo[3,4-c]pyridine scaffold has emerged as a promising framework for the development of such probes, owing to its structural resemblance to endogenous purines and its amenability to synthetic modification. Within this class of compounds, this compound has been identified as a key starting point and a potential chemical probe for exploring the landscape of the human kinome and other ATP-binding proteins.
The utility of a chemical probe is defined by its ability to selectively interact with its intended target, thereby enabling the study of that target's function in a biological context. While extensive research has been conducted on the broader class of pyrazolopyridines, detailed mechanistic studies and comprehensive biological target interaction data for this compound as a specific chemical probe are not widely available in peer-reviewed literature. The majority of available information pertains to the synthesis of this compound and its inclusion in libraries for high-throughput screening, or to studies of closely related analogs.
The core structure of this compound, featuring a fused pyrazole (B372694) and pyridine (B92270) ring system, mimics the purine (B94841) core of ATP. This structural analogy is the basis for its potential to interact with the ATP-binding sites of a wide range of enzymes, most notably protein kinases. The 3-amino group can act as a crucial hydrogen bond donor, while the nitrogen atoms of the heterocyclic rings can serve as hydrogen bond acceptors, facilitating interactions with the hinge region of the kinase ATP-binding pocket. The 7-chloro substituent offers a handle for further synthetic elaboration, allowing for the generation of derivatives with altered selectivity and potency, a key aspect of developing highly specific chemical probes.
Although specific data tables detailing the inhibitory activities and binding affinities of this compound against a panel of biological targets are not publicly documented, the general approach to characterizing such a probe would involve a series of biochemical and cell-based assays.
Table 1: Illustrative Kinase Inhibition Profile for a Hypothetical Pyrazolo[3,4-c]pyridine Probe
| Kinase Target | IC₅₀ (nM) | Assay Type |
| Kinase A | 50 | Biochemical |
| Kinase B | 250 | Biochemical |
| Kinase C | >10,000 | Biochemical |
| Kinase D | 80 | Cell-based |
This table is a hypothetical representation of the type of data generated in the characterization of a chemical probe and does not represent actual experimental data for this compound.
The process of validating and utilizing this compound as a chemical probe would involve several key stages of investigation:
Initial Screening: The compound would be screened against a broad panel of kinases to identify initial "hits" and to assess its preliminary selectivity profile.
Structure-Activity Relationship (SAR) Studies: Analogs of the parent compound would be synthesized, modifying substituents at various positions of the pyrazolo[3,4-c]pyridine core. These analogs would then be tested to understand how chemical modifications affect potency and selectivity. This iterative process is crucial for optimizing the probe's properties.
Mechanism of Action Studies: Biophysical and biochemical techniques would be employed to confirm that the compound binds to the intended target in the expected manner (e.g., competitive with ATP). This could involve techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or X-ray crystallography of the compound in complex with its target protein.
Cellular Target Engagement and Phenotypic Analysis: Once a potent and selective probe is developed, its ability to engage the target protein within a cellular context would be confirmed. Subsequently, the probe could be used to study the biological consequences of inhibiting the target, for example, by observing changes in cellular signaling pathways, cell proliferation, or other phenotypic readouts.
While the specific research findings for this compound as a chemical probe are not yet extensively published, its structural features and the broader interest in the pyrazolopyridine scaffold suggest its potential as a valuable tool for future biological research. Further focused studies are required to fully elucidate its biological target profile and to validate its use as a selective chemical probe for mechanistic investigations.
Advanced Structural Characterization and Elucidation in Research Contexts
X-ray Crystallography for Solid-State Structure Determination of the Compound and its Derivatives
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data is then used to calculate an electron density map, from which the positions of the individual atoms can be determined.
An example of crystallographic data that could be obtained for a derivative of the pyrazolopyridine class is presented in the table below, based on a study of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com This data illustrates the level of detail provided by such an analysis.
| Crystal Data | |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 5.9308(2) Åb = 10.9695(3) Åc = 14.7966(4) Åα = 100.5010(10)°β = 98.6180(10)°γ = 103.8180(10)° |
| Volume | 900.07(5) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.573 mg/m³ |
This table is representative of the type of data obtained from an X-ray crystallography experiment for a heterocyclic compound and is for illustrative purposes.
Such data allows for the precise determination of the molecular geometry and intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for understanding the compound's physical properties and how it might interact with a biological target.
Co-crystallization Studies with Biological Macromolecules for Ligand-Target Complex Elucidation
To understand the mechanism of action of a potential drug molecule like 7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine, it is essential to elucidate its binding mode to its biological target, often a protein such as a kinase. researchgate.netnih.govrsc.org X-ray crystallography of a co-crystal, where the ligand is bound to the protein's active site, provides a static snapshot of this interaction at the atomic level. nih.govnih.govspringernature.com
The process involves crystallizing the target protein in the presence of the ligand. The resulting crystal is then analyzed using X-ray diffraction to determine the three-dimensional structure of the protein-ligand complex. This reveals the precise orientation of the ligand in the binding pocket and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that contribute to its binding affinity.
For instance, in a study of pyrazolopyridine derivatives as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), co-crystallization would reveal key interactions. A hypothetical binding mode for this compound with a generic kinase active site is detailed in the table below.
| Interaction Type | Ligand Moiety | Protein Residue |
| Hydrogen Bond | Pyrazole (B372694) N-H | Hinge region |
| Hydrogen Bond | Amino group | Aspartic acid |
| Hydrophobic | Chloropyridine ring | Leucine |
This table illustrates the types of interactions that can be identified through co-crystallization studies and is for demonstrative purposes.
This detailed structural information is invaluable for structure-based drug design, allowing medicinal chemists to rationally design more potent and selective inhibitors. nih.gov
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its metabolic fate. mdpi.comresearchgate.net For this compound, HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical mass.
Furthermore, HRMS is instrumental in elucidating potential metabolic pathways of a drug candidate. arxiv.org By incubating the compound with liver microsomes or other metabolic systems, researchers can identify and characterize metabolites. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect and provide the accurate mass of these metabolites, allowing for the determination of their elemental composition and the identification of the metabolic transformations that have occurred (e.g., oxidation, glucuronidation).
A hypothetical example of metabolites of this compound that could be identified by HRMS is shown in the table below.
| Metabolite | Transformation | Theoretical m/z |
| Parent Compound | - | 169.0276 |
| Hydroxy Metabolite | Oxidation | 185.0225 |
| Glucuronide Conjugate | Glucuronidation | 345.0597 |
This table provides a hypothetical scenario of metabolite identification using HRMS and is for illustrative purposes.
Understanding the metabolic pathways of a compound is crucial for predicting its pharmacokinetic profile and identifying any potentially reactive or toxic metabolites. nih.govresearchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Solution-State Structural and Interaction Studies
While X-ray crystallography provides information on the solid-state structure, nuclear magnetic resonance (NMR) spectroscopy is the premier technique for determining the structure and dynamics of molecules in solution, which is more representative of the physiological environment. mdpi.com For this compound, a suite of advanced NMR experiments would be employed for its complete structural characterization.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. However, for unambiguous assignment and detailed structural elucidation, two-dimensional (2D) NMR techniques are essential. nih.govresearchgate.net
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework.
A hypothetical excerpt of 2D NMR data for this compound is presented below.
| Proton (¹H) Signal | HMBC Correlation to Carbon (¹³C) |
| H1 | C3, C4a, C7a |
| H6 | C4, C7a |
This table is a simplified representation of expected HMBC correlations for illustrative purposes.
Furthermore, advanced NMR techniques are used to study the interaction of the compound with its biological target in solution. nih.govnih.govanu.edu.auresearchgate.netspringernature.com Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the ligand are in close contact with the protein, providing valuable information about its binding epitope. Chemical Shift Perturbation (CSP) studies, where the NMR spectrum of a ¹⁵N-labeled protein is monitored upon addition of the ligand, can map the binding site on the protein surface.
Future Research Perspectives and Emerging Applications
Development of Novel Synthetic Methodologies for Pyrazolo[3,4-c]pyridines
The development of efficient and versatile synthetic routes is crucial for the exploration of pyrazolo[3,4-c]pyridines in drug discovery and material science. Recent research has focused on the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which serve as key intermediates for further functionalization. rsc.org A notable method involves the reaction of 3-amino-2,6-dichloropyridine (B189475) with sodium nitrite (B80452) and acetic anhydride (B1165640), followed by deacetylation to yield the desired 5-chloro-1H-pyrazolo[3,4-c]pyridine. rsc.org
Future methodologies will likely focus on improving regioselectivity, scalability, and the introduction of diverse functional groups. Key areas of development include:
Vectorial Functionalization: This approach allows for the selective modification of different positions on the pyrazolo[3,4-c]pyridine core. rsc.org For instance, N-1 and N-2 positions can be accessed through protection and alkylation reactions, C-3 via borylation and Suzuki–Miyaura cross-coupling, C-5 through Buchwald–Hartwig amination, and C-7 via selective metalation. rsc.org
Green Chemistry Approaches: The use of environmentally benign reagents and solvents, such as water-mediated synthesis and nanocatalysts, is a growing trend in heterocyclic chemistry. researcher.lifenih.gov Microwave-assisted synthesis and multicomponent reactions are also being explored to enhance efficiency and reduce waste. researcher.lifenih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reproducibility. The development of flow-based methods for the synthesis of pyrazolo[3,4-c]pyridine derivatives could significantly accelerate the production of these compounds for further studies.
| Position | Reaction Type | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| N-1/N-2 | Protection-group and N-alkylation reactions | - | rsc.orgrsc.org |
| C-3 | Tandem borylation and Suzuki–Miyaura cross-coupling | [Ir(COD)OMe]2, dtbpy, B2pin2; Pd(dppf)Cl2, Cs2CO3 | rsc.orgresearchgate.net |
| C-5 | Pd-catalysed Buchwald–Hartwig amination | Pd catalyst | rsc.orgrsc.org |
| C-7 | Selective metalation and reaction with electrophiles or Negishi cross-coupling | TMPMgCl·LiCl; ZnCl2 | rsc.orgrsc.org |
Exploration of Underexplored Biological Targets and Pathways for Pyrazolo[3,4-c]pyridin-3-amine Scaffolds
The structural similarity of the pyrazolo[3,4-c]pyridine core to purine (B94841) suggests a broad range of potential biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. rsc.org While some targets have been investigated, numerous pathways remain unexplored for this particular scaffold.
Future research in this area will likely focus on:
Kinase Inhibition: Pyrazolopyridine scaffolds are common in kinase inhibitors. nih.gov Further investigation into the inhibitory activity of 7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine derivatives against various kinases, such as tyrosine kinases (e.g., RET), could lead to the development of novel anti-cancer agents. nih.govnih.gov
Neurodegenerative Diseases: Some pyrazolopyridines have shown potential in the context of Alzheimer's disease by binding to amyloid plaques. mdpi.com Exploring the potential of this compound derivatives as probes for amyloid imaging or as therapeutic agents is a promising avenue. mdpi.com
Infectious Diseases: The pyrazolopyridine scaffold has been associated with antibacterial, antiviral, and antimalarial activities. nih.gov Screening of this compound derivatives against a panel of pathogens could uncover new therapeutic leads.
Carbonic Anhydrase Inhibition: Pyrazolo[4,3-c]pyridine sulfonamides have been identified as inhibitors of carbonic anhydrases, which are involved in various physiological and pathological processes. mdpi.com This suggests that the this compound scaffold could also be a starting point for developing inhibitors of these enzymes.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. premierscience.comnih.gov These technologies can accelerate the identification of promising drug candidates by analyzing vast datasets and predicting molecular properties. nih.gov
The integration of AI and ML with research on this compound can be envisioned in several ways:
Virtual Screening: AI algorithms can screen large virtual libraries of pyrazolo[3,4-c]pyridine derivatives against specific biological targets to identify potential hits with high accuracy. premierscience.com
De Novo Drug Design: Generative AI models can design novel pyrazolo[3,4-c]pyridine-based molecules with optimized properties for a particular target. nih.gov
Predictive Modeling: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics.
Target Identification: AI can analyze biological data to identify new and unexplored targets for which the pyrazolo[3,4-c]pyridine scaffold might be a suitable starting point for inhibitor design. premierscience.com
Role in Supramolecular Chemistry and Material Science (academic relevance)
The ability of heterocyclic compounds like pyrazolo[3,4-c]pyridines to participate in non-covalent interactions makes them valuable building blocks in supramolecular chemistry and material science. mdpi.com These interactions, including hydrogen bonding and π-π stacking, can be harnessed to construct well-defined supramolecular assemblies. mdpi.com
Future academic research in this area may include:
Crystal Engineering: The predictable interaction patterns of the pyrazolo[3,4-c]pyridine scaffold can be utilized to design and synthesize crystalline materials with specific network topologies and properties. mdpi.com
Functional Materials: By incorporating the pyrazolo[3,4-c]pyridine core into larger molecular structures, it may be possible to create materials with interesting photophysical or electronic properties, such as liquid crystals or components for organic light-emitting diodes (OLEDs). whiterose.ac.uk
Molecular Recognition and Sensing: The specific binding capabilities of the pyrazolo[3,4-c]pyridine scaffold could be exploited to develop sensors for detecting specific ions or molecules.
Advances in Fragment-Based Drug Discovery (FBDD) Leveraging the Pyrazolo[3,4-c]pyridine Scaffold
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments. rsc.org Heterocyclic compounds are particularly attractive as fragments due to their ability to engage in a variety of intermolecular interactions with target proteins. rsc.org The pyrazolo[3,4-c]pyridine scaffold is well-suited for FBDD due to its drug-like properties and the potential for elaboration along multiple vectors. rsc.orgrsc.org
Future advances in FBDD utilizing this scaffold will likely involve:
Q & A
Q. What are the established synthetic routes for 7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine, and how can reaction conditions be optimized for higher yields?
Synthesis of pyrazolo-pyridine derivatives typically involves cyclization reactions or functional group modifications. For example, pyrazolo[3,4-d]pyrimidine analogs are synthesized via nucleophilic substitution or coupling reactions under controlled conditions (e.g., dry acetonitrile, dichloromethane) with alkyl/aryl halides or isocyanates . Optimization may involve adjusting solvent polarity (e.g., acetonitrile vs. benzene), temperature (room temperature vs. reflux), and catalyst selection. Post-synthesis purification often employs recrystallization from polar solvents, as demonstrated in related compounds .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Characterization methods include:
- IR spectroscopy : To confirm functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹, C-Cl vibrations at ~750 cm⁻¹) .
- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments. For example, pyrazolo-pyridine derivatives exhibit distinct shifts for NH₂ protons (~5.5–6.5 ppm) and chlorine-substituted carbons (~100–110 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular weight and isotopic patterns, particularly for chlorine-containing compounds .
Q. What are the key physicochemical properties of this compound relevant to laboratory handling?
Critical properties include:
- Solubility : Likely polar due to the NH₂ group; solubility in DMSO or ethanol is common for similar compounds .
- Stability : Chlorinated pyrazolo derivatives are generally stable under inert atmospheres but may degrade under prolonged UV exposure .
- Melting point : Expected range 200–300°C based on analogs like 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (mp 273–278.5°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced biological activity?
SAR strategies involve:
- Substituent variation : Modifying the chloro group or NH₂ position to alter steric/electronic effects. For example, replacing Cl with F or CF₃ in pyrazolo-pyrimidines improved target binding in anti-inflammatory studies .
- Scaffold hybridization : Combining pyrazolo-pyridine cores with pharmacophores like benzoxazine or quinoline moieties to enhance enzyme inhibition (e.g., COX-2 or kinase targets) .
- Bioisosteric replacements : Testing thiourea instead of urea groups to improve metabolic stability, as seen in pyrazolo[3,4-d]pyrimidine derivatives .
Q. What experimental approaches are suitable for resolving contradictory bioactivity data in pyrazolo-pyridine derivatives?
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-response profiling : Validate activity across multiple concentrations (e.g., IC₅₀ determination) .
- Target engagement assays : Use surface plasmon resonance (SPR) or fluorescence polarization to confirm direct binding .
- Computational docking : Compare binding poses of active vs. inactive analogs to identify critical interactions .
Q. How can the metabolic stability and pharmacokinetics of this compound be evaluated preclinically?
Key methodologies:
- In vitro microsomal assays : Use liver microsomes (human/rodent) to assess CYP450-mediated degradation .
- Plasma protein binding (PPB) : Equilibrium dialysis to measure unbound fraction, critical for bioavailability .
- Pharmacokinetic (PK) modeling : Administer compound intravenously/orally in rodents, followed by LC-MS/MS quantification of plasma/tissue levels .
Q. What analytical techniques are recommended for detecting degradation products or impurities in this compound?
- HPLC-PDA/ELSD : Separate impurities using C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
- LC-HRMS : Identify degradation pathways (e.g., dechlorination or oxidation) via accurate mass analysis .
- X-ray crystallography : Resolve structural ambiguities in purified batches, particularly for polymorphic forms .
Methodological Considerations
Q. How should researchers design in vitro assays to evaluate the enzyme inhibitory potential of this compound?
- Target selection : Prioritize kinases (e.g., JAK2) or inflammatory enzymes (e.g., COX-1/2) based on structural analogs .
- Assay conditions : Use recombinant enzymes with fluorogenic substrates (e.g., ATP analogs for kinases) in buffer systems mimicking physiological pH .
- Controls : Include known inhibitors (e.g., Celecoxib for COX-2) and vehicle-only samples to normalize activity .
Q. What strategies can mitigate synthetic challenges in scaling up this compound production?
- Flow chemistry : Improve heat/mass transfer for exothermic reactions (e.g., cyclization steps) .
- Green solvents : Replace dichloromethane with ethyl acetate or 2-MeTHF to enhance sustainability .
- Quality-by-design (QbD) : Use DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
